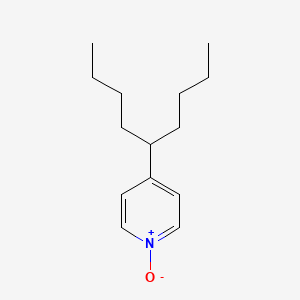![molecular formula C11H15NO4 B13803244 1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)
1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]- is a complex organic compound with significant importance in various scientific fields This compound is known for its unique chemical structure, which includes a benzenediol core substituted with an acetyloxy and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]- typically involves multiple steps, starting with the preparation of the benzenediol core This can be achieved through the hydroxylation of benzene or its derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The acetyloxy and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Scientific Research Applications
1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research explores its potential therapeutic applications, such as in the development of drugs for treating specific diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]- involves its interaction with specific molecular targets and pathways. The acetyloxy and methylamino groups play crucial roles in its binding to enzymes or receptors, leading to the modulation of biochemical pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol (Catechol): A simpler compound with only hydroxyl groups on the benzene ring.
1,2-Benzenediol,4-[(1r)-1-hydroxy-2-(methylamino)ethyl]- (Epinephrine): A compound with similar structural features but different functional groups.
Uniqueness
1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]- is unique due to the presence of both acetyloxy and methylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
[(1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethyl] acetate |
InChI |
InChI=1S/C11H15NO4/c1-7(13)16-11(6-12-2)8-3-4-9(14)10(15)5-8/h3-5,11-12,14-15H,6H2,1-2H3/t11-/m0/s1 |
InChI Key |
BHFSCODWDJGHLV-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)O[C@@H](CNC)C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC(=O)OC(CNC)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)
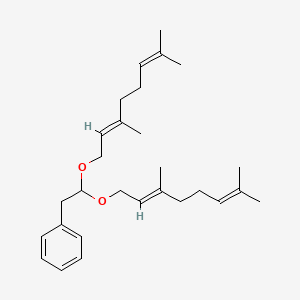

![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)
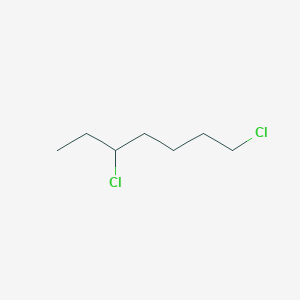
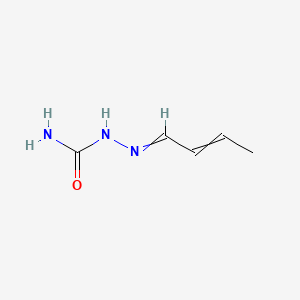

![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)

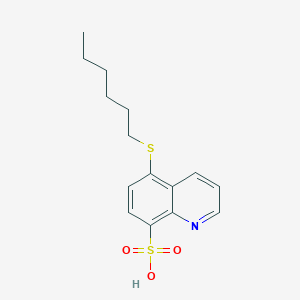
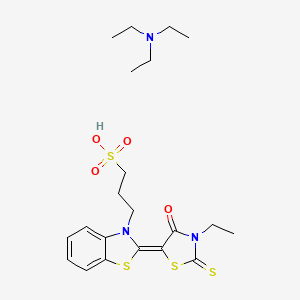

![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
